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Compound of Interest

Compound Name: 3-(Iodomethyl)oxolane

Cat. No.: B1332964 Get Quote

In the field of synthetic chemistry, particularly in the development of novel pharmaceutical

intermediates and complex molecular scaffolds, the precise characterization of chiral molecules

is paramount. 3-(Iodomethyl)oxolane, also known as 3-(iodomethyl)tetrahydrofuran, is a

valuable building block whose utility is intrinsically linked to its stereochemistry. The ability to

distinguish between its (R)- and (S)-enantiomers is not merely an academic exercise but a

critical step in ensuring the efficacy and safety of downstream products. This guide provides an

in-depth comparison of spectroscopic methodologies for the characterization and differentiation

of these isomers, grounded in experimental data and established principles.

Foundational Spectroscopic Characterization
(Achiral Analysis)
Before delving into the subtleties of chiral differentiation, it is essential to confirm the

fundamental structure and connectivity of 3-(Iodomethyl)oxolane. Standard spectroscopic

techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS) are indispensable for this initial verification. It is crucial to understand

that in an achiral environment, these methods will not distinguish between the (R)- and (S)-

enantiomers, as they possess identical physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide a detailed map of the molecule's carbon-hydrogen

framework. The spectra are characterized by signals corresponding to the distinct chemical
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environments of the protons and carbons within the oxolane ring and the iodomethyl group.

¹H NMR: The spectrum will exhibit complex multiplets for the ring protons due to

diastereotopicity and spin-spin coupling. The protons on the carbon bearing the iodomethyl

group (C3-H), the methylene protons of the iodomethyl group (-CH₂I), and the methylene

protons on the oxolane ring (C2-H₂, C4-H₂, C5-H₂) will all have characteristic chemical shifts.

¹³C NMR: The spectrum will show five distinct signals corresponding to the five carbon atoms

in the molecule. The carbon attached to the iodine will be significantly shifted downfield.

While ¹H and ¹³C NMR are powerful for structural elucidation, the spectra of the (R)- and (S)-

enantiomers are superimposable when recorded in a standard achiral solvent like CDCl₃.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum

of 3-(Iodomethyl)oxolane will be dominated by absorptions corresponding to:

C-H stretching: Aliphatic C-H stretches typically appear in the 2850-3000 cm⁻¹ region.

C-O-C stretching: The characteristic ether linkage of the oxolane ring will produce a strong

absorption band, usually around 1050-1150 cm⁻¹.

C-I stretching: The carbon-iodine bond stretch is found in the far-infrared region, typically

between 500 and 600 cm⁻¹. This peak can sometimes be weak or difficult to observe with

standard instrumentation.

Similar to NMR, the IR spectra of the two enantiomers are identical.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule. For 3-(Iodomethyl)oxolane (C₅H₉IO), the molecular weight is 212.03 g/mol .

[1][2]

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak at m/z =

212.
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Fragmentation Pattern: The C-I bond is the weakest bond in the molecule and is prone to

cleavage.[3] A prominent fragment will likely be observed at m/z = 127, corresponding to the

iodine cation ([I]⁺).[3] Another significant fragment would result from the loss of an iodine

radical, leading to a peak at m/z = 85 ([C₅H₉O]⁺).[3] Further fragmentation of the oxolane

ring can also occur.[4][5]

Standard MS techniques do not differentiate between enantiomers.

Advanced Spectroscopic Methods for Enantiomeric
Differentiation
To resolve and quantify the enantiomers of 3-(Iodomethyl)oxolane, it is necessary to employ

techniques that can probe the molecule's chirality. This is typically achieved by creating a

diastereomeric interaction or by using a chiral spectroscopic method.

NMR Spectroscopy with Chiral Auxiliaries
The challenge of identical NMR spectra for enantiomers can be overcome by introducing a

chiral auxiliary agent into the NMR tube. This agent interacts with the enantiomers to form

transient diastereomeric complexes, which are no longer mirror images and will have distinct

NMR spectra.

Chiral Shift Reagents (CSRs): These are typically lanthanide complexes with chiral ligands,

such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).

[6] The lanthanide ion acts as a Lewis acid and coordinates with the lone pair of electrons on

the ether oxygen of the oxolane ring.[6][7][8] This interaction induces large chemical shift

changes (lanthanide-induced shifts, LIS), and because the complexes formed with the (R)-

and (S)-enantiomers are diastereomeric, the corresponding protons in each enantiomer will

experience different shifts, leading to the separation of their signals.[9] This allows for the

direct determination of enantiomeric excess (% ee) by integrating the separated peaks.[9]

Chiral Solvating Agents (CSAs): These are chiral molecules that form weak, transient

diastereomeric solvates with the enantiomers. The differential association leads to small but

measurable differences in the chemical shifts of the enantiomers, allowing for their resolution

and quantification.
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} caption [label="Chiral Shift Reagent (CSR) Interaction in NMR", fontsize=10,

fontname="Arial"];

Vibrational Circular Dichroism (VCD) Spectroscopy
VCD is a powerful chiroptical technique that measures the differential absorption of left and

right circularly polarized infrared light during a vibrational transition.[10][11] Since enantiomers

interact differently with circularly polarized light, they produce VCD spectra that are equal in

magnitude but opposite in sign (mirror images).

This technique offers a direct, non-invasive method for determining the absolute configuration

of a chiral molecule by comparing the experimental VCD spectrum with a spectrum predicted

by quantum chemical calculations (e.g., using Density Functional Theory).[10] VCD is also

highly effective for determining enantiomeric excess.[12][13][14] The intensity of the VCD

signal is directly proportional to the excess of one enantiomer over the other.

Summary of Spectroscopic Data
The following table summarizes the expected spectroscopic data for 3-(Iodomethyl)oxolane.
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Technique Parameter
Expected Value /

Observation

Utility for Isomer

Differentiation

¹H NMR Chemical Shift (δ)

Complex multiplets in

the aliphatic region

(approx. 1.5-4.0 ppm)

No (in achiral solvent)

¹³C NMR Chemical Shift (δ)
~5 signals; C-I carbon

significantly downfield
No (in achiral solvent)

IR Spectroscopy Wavenumber (cm⁻¹)

C-H (2850-3000), C-

O-C (1050-1150), C-I

(500-600)

No

Mass Spectrometry m/z

M⁺ at 212; fragments

at 127 ([I]⁺), 85 ([M-

I]⁺)

No

NMR with CSR Signal Splitting

Splitting of

corresponding proton

signals for (R) and (S)

isomers

Yes (Quantitative)

VCD Spectroscopy ΔA (Absorbance)

Mirror-image spectra

for (R) and (S)

isomers

Yes (Absolute

Configuration &

Quantitative)

Experimental Protocols
Protocol 1: NMR Analysis with Chiral Shift Reagent

Sample Preparation: Dissolve an accurately weighed sample of 3-(Iodomethyl)oxolane
(~10-20 mg) in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm

NMR tube.

Initial Spectrum: Acquire a standard ¹H NMR spectrum of the sample to serve as a baseline.

Addition of CSR: Add a small, precisely weighed amount of a chiral shift reagent (e.g.,

Eu(hfc)₃, ~5-10 mg) to the NMR tube.
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Equilibration: Gently agitate the tube to dissolve the CSR and allow the system to equilibrate

for several minutes.

Data Acquisition: Acquire a series of ¹H NMR spectra. Monitor the separation of one or more

well-resolved proton signals. If separation is insufficient, incrementally add more CSR and

re-acquire the spectrum until optimal resolution is achieved.

Quantification: Integrate the separated signals corresponding to the (R)- and (S)-

enantiomers. The enantiomeric excess (% ee) can be calculated using the formula: % ee =

[|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Causality Note: The choice of solvent is critical; it must fully dissolve both the analyte and the

CSR without competing for coordination to the lanthanide ion. The incremental addition of the

CSR is necessary because excessive amounts can lead to significant line broadening, which

would obscure the desired signal separation.

dot graph G { graph [rankdir="TB", splines=ortho, bgcolor="#F1F3F4"]; node [shape=box,

style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF",

fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} caption [label="Workflow for NMR Analysis with CSR", fontsize=10, fontname="Arial"];

Protocol 2: Standard Spectroscopic Verification
NMR Sample: Prepare the sample as described in Protocol 1, Step 1, but without the CSR.

Use tetramethylsilane (TMS) as an internal standard (0 ppm).[15] Acquire ¹H and ¹³C

spectra.

IR Sample: If the sample is a liquid, place a single drop between two KBr plates or directly

onto the crystal of an ATR-FTIR spectrometer. Acquire the spectrum over a range of 4000-

400 cm⁻¹.

MS Sample: Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol or

acetonitrile). Introduce the sample into the mass spectrometer via an appropriate ionization

method (e.g., Electron Ionization for GC-MS or Electrospray Ionization for LC-MS).
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Self-Validation Note: In NMR, the TMS signal at 0 ppm confirms the chemical shift calibration.

In MS, the isotopic pattern of fragments containing other elements (if any) and the predictable

fragmentation (e.g., loss of 127 for iodine) validates the measurement.

Conclusion
While standard spectroscopic methods like NMR, IR, and MS are essential for confirming the

chemical identity of 3-(Iodomethyl)oxolane, they are insufficient for distinguishing its

enantiomers. The definitive differentiation and quantification of the (R)- and (S)-isomers require

the use of chiral-specific techniques. NMR spectroscopy in the presence of a chiral shift

reagent provides a widely accessible and reliable method for determining enantiomeric excess

in a research laboratory setting. For unambiguous determination of absolute configuration, the

more specialized technique of Vibrational Circular Dichroism offers a powerful, direct

measurement, which, when paired with computational chemistry, provides the highest level of

structural confirmation. The appropriate choice of methodology will depend on the specific

goals of the analysis, whether it be routine purity assessment or the rigorous characterization of

a newly synthesized chiral entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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